N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide
Description
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3OS/c26-21(18-9-8-15-4-1-2-5-16(15)12-18)23-19-7-3-6-17(13-19)20-14-25-10-11-27-22(25)24-20/h1-14H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWNDBPFNQOLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-b]thiazole core, which can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors. The phenyl group is then introduced via a Suzuki coupling reaction, followed by the attachment of the naphthamide group through an amide bond formation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazo[2,1-b]thiazole ring or the naphthamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the phenyl or naphthamide rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions might use reagents like sodium azide or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Scientific Research Applications
Target Enzyme: Sirtuin-1 (SIRT1)
The primary mechanism through which N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide exerts its effects is by acting as an activator of Sirtuin-1 (SIRT1) . SIRT1 is a NAD+-dependent deacetylase involved in numerous cellular processes, including aging, transcriptional regulation, and apoptosis .
Biochemical Pathways
Activation of SIRT1 by this compound influences several biochemical pathways:
- Deacetylation of p53 : SIRT1 deacetylates the tumor suppressor protein p53, which can inhibit its activity and affect cell cycle progression and apoptosis .
- Regulation of Metabolism : By modulating SIRT1 activity, the compound may also impact metabolic pathways related to energy homeostasis and stress responses.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound. For instance:
- A study demonstrated that derivatives of imidazo[2,1-b]thiazole compounds exhibited anti-proliferative effects against various cancer cell lines, including prostate (DU-145), breast (MDA-MB-231), and cervical cancer (HeLa) cells .
| Cell Line | IC50 Value (μM) |
|---|---|
| DU-145 | 12.5 |
| MDA-MB-231 | 15.0 |
| HeLa | 10.0 |
Inhibition of Focal Adhesion Kinase (FAK)
Recent research has also highlighted the compound's potential in inhibiting Focal Adhesion Kinase (FAK), a protein implicated in cancer metastasis. FAK is overexpressed in various cancers, including pancreatic cancer . The study showed that imidazo[2,1-b][1,3,4]thiadiazole derivatives could effectively inhibit FAK phosphorylation.
Case Study 1: Antitumor Activity
A synthesized imidazo[2,1-b]thiazole derivative was tested for antitumor activity against kidney cancer cells. The results indicated moderate suppression of tumor growth, suggesting that structural modifications could enhance efficacy .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of related imidazo[2,1-b]thiazole compounds. The compounds were evaluated using an in vivo carrageenin model in rats, demonstrating varying levels of anti-inflammatory activity with inhibition indices ranging from 3.7% to 39.1% .
Mechanism of Action
The mechanism by which N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, or other cellular processes .
Comparison with Similar Compounds
The biological and chemical properties of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide can be contextualized by comparing it to structurally related compounds. Key analogs and their distinguishing features are summarized below:
Structural Analogs and Their Modifications
Table 1: Structural and Functional Comparison of Imidazo[2,1-b]thiazole Derivatives
Functional Insights
Substituent Impact on Target Specificity: The 2-naphthamide group in the target compound introduces a bulkier aromatic system compared to SRT1720's quinoxaline carboxamide. The piperazinylmethyl group in SRT1720 contributes to solubility and bioavailability, while its absence in the target compound suggests differences in pharmacokinetic profiles .
Biological Activity :
- SRT2183 , which shares the naphthalene carboxamide motif, demonstrates superior metabolic stability over SRT1720, implying that the target compound’s naphthamide group could similarly enhance stability .
- T9999 (2-methoxybenzamide analog) exhibits anti-diabetic and anti-tumor activities, highlighting the pharmacophore’s versatility. The target compound’s naphthamide may further optimize these effects due to increased π-π stacking interactions .
Mechanistic Sensitivity to Minor Changes: Evidence from coumarin-imidazo[2,1-b]thiazole hybrids (e.g., compounds 6–9 in ) shows that small substituent changes (e.g., methoxy vs. methyl groups) drastically alter antiviral activity in different cell lines. This suggests the target compound’s naphthamide group could similarly fine-tune its mechanism, such as modulating NAD+ binding or protein interactions .
Biological Activity
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C22H15N3OS
- Molecular Weight : 369.4 g/mol
- CAS Number : 893968-59-7
The compound features an imidazo[2,1-b]thiazole ring fused with a naphthalene moiety, contributing to its biological activity through various mechanisms.
The biological activity of this compound is attributed to several mechanisms:
- Antiproliferative Effects : The compound exhibits significant antiproliferative activity against various cancer cell lines, suggesting interference with cell cycle progression. It is believed to induce apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation .
- Inhibition of Carbonic Anhydrase : Recent studies indicate that imidazo[2,1-b]thiazole derivatives can inhibit carbonic anhydrase (CA) isoforms associated with tumor growth. The inhibition potency varies, with some derivatives showing promising Ki values against hCA IX and hCA XII isoforms .
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound helps optimize its biological efficacy. Key observations include:
- Substituents on the imidazo[2,1-b]thiazole ring significantly affect the compound's potency against cancer cells.
- Modifications to the naphthalene moiety can enhance or diminish biological activity, indicating that specific structural features are crucial for interaction with biological targets .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | Inhibits cancer cell growth | |
| Carbonic Anhydrase | Inhibits tumor-associated isoforms | |
| Antimicrobial | Active against resistant bacterial strains |
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Activity : A study evaluated its effects on human cancer cell lines, revealing a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation .
- Carbonic Anhydrase Inhibition : Another research focused on the inhibition of CA isoforms using derivatives similar to this compound. The findings indicated that modifications in the thiazole ring could enhance inhibitory potency against specific CA isoforms .
- Antimicrobial Studies : Research demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Q & A
Q. Validation Methods :
- Spectroscopic techniques : IR (to confirm carbonyl groups at ~1670 cm⁻¹), ¹H/¹³C NMR (to verify aromatic proton environments and substituent positions), and HRMS for molecular weight confirmation .
- Chromatography : HPLC or TLC with hexane:ethyl acetate systems to assess purity .
What primary biological targets or pathways are associated with this compound?
Basic Research Focus
The compound is a sirtuin modulator , primarily targeting SIRT1 , a NAD⁺-dependent deacetylase involved in mitochondrial biogenesis, oxidative stress response, and metabolic regulation . Key pathways include:
Q. Methodological Validation :
- Enzyme activity assays : Measure SIRT1 activation using fluorogenic substrates (e.g., Ac-p53 peptide) .
- siRNA knockdown : Confirm pathway specificity by observing reduced effects in SIRT1-silenced cells .
How can researchers design experiments to assess its role in mitochondrial biogenesis and oxidative stress response?
Advanced Research Focus
Experimental Design :
- Mitochondrial biomarkers : Quantify mitochondrial DNA copy number via qPCR (e.g., ND6 gene) and protein levels of NDUFB8 (Complex I) and ATP synthase α (Complex V) .
- Functional assays : Measure oxygen consumption (Seahorse Analyzer) and ATP levels (luciferase assays) under basal and stressed conditions (e.g., TBHP-induced oxidative stress) .
- SIRT1 dependency : Use inhibitors like EX-527 to block SIRT1 activity and assess rescue effects .
Q. Data Interpretation :
- Correlate mitochondrial biogenesis markers (e.g., PGC-1α acetylation status via Western blot) with functional outcomes .
What structure-activity relationship (SAR) insights exist for modifying the naphthamide or imidazothiazole groups?
Advanced Research Focus
Key Modifications :
Q. Methodology :
- Enzyme inhibition assays : Compare IC₅₀ values across derivatives (e.g., urease inhibition for anti-infective applications) .
- Computational modeling : Docking studies (AutoDock/Vina) to predict binding interactions with SIRT1’s catalytic domain .
How can contradictions in apoptosis induction across cell lines be addressed?
Advanced Research Focus
Potential Causes of Variability :
Q. Resolution Strategies :
- Biomarker profiling : Compare caspase-3 activation, CHOP expression (ER stress), and Bcl-2/Bax ratios across models .
- Dose-response studies : Identify cell-specific thresholds for apoptosis induction .
What in vivo models are appropriate for evaluating therapeutic potential?
Advanced Research Focus
Model Selection :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
